# Rezafungin Drug Interaction Profile with Immunosuppressants: A Technical Support Guide

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Compound of Interest		
Compound Name:	Rezafungin	
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This technical support center provides researchers, scientists, and drug development professionals with detailed information on the drug interaction profile of **rezafungin**, a novel echinocandin antifungal, with commonly used immunosuppressants. The following question-and-answer format addresses potential issues and provides insights for experimental design.

## **Frequently Asked Questions (FAQs)**

Q1: What is the general drug-drug interaction (DDI) potential of **rezafungin**?

A1: **Rezafungin** demonstrates a low potential for clinically significant drug-drug interactions.[1] [2] It is not an inhibitor, inducer, or substrate of cytochrome P450 (CYP) enzymes or major drug transporters.[1][3] In vitro and in vivo studies have shown that **rezafungin** has minimal effects on the pharmacokinetics of various probe drugs.[1][4]

Q2: How does **rezafungin** interact with calcineurin inhibitors like cyclosporine and tacrolimus?

A2: Co-administration of **rezafungin** with cyclosporine or tacrolimus is unlikely to result in clinically significant effects, suggesting that dose adjustments for these immunosuppressants may not be necessary when initiating **rezafungin** therapy.[1][5]

• Cyclosporine: A study in healthy volunteers showed that **rezafungin** did not significantly alter the exposure (AUC and Cmax) of cyclosporine.[1][5] The plasma concentration-time curves for cyclosporine were similar when administered alone and with **rezafungin**.[5]

## Troubleshooting & Optimization





Tacrolimus: While one study observed a slight reduction in tacrolimus exposure
 (approximately 14% decrease in AUC), this was not considered clinically meaningful.[1][6]
 The Cmax of tacrolimus was not significantly affected.[1][6] Standard therapeutic drug
 monitoring for tacrolimus is recommended as a routine clinical practice.[7]

Q3: Is there a significant interaction between **rezafungin** and mycophenolate mofetil (MMF)?

A3: No, co-administration of **rezafungin** with mycophenolate mofetil does not lead to clinically meaningful changes in the exposure to mycophenolic acid (the active metabolite of MMF).[1][5] While a minor reduction in the Cmax of mycophenolic acid (approximately 19%) was observed in one study, the overall exposure (AUC) was not significantly affected.[1][6] Therefore, dose adjustments for MMF are not expected to be necessary when co-administered with **rezafungin**. [5][8]

Q4: What is the metabolic pathway of **rezafungin** and how does it influence its interaction profile?

A4: **Rezafungin** undergoes minimal metabolism.[3][9] The primary metabolic pathway is hydroxylation of the terphenyl, pentyl ether side chain.[9][10] Crucially, **rezafungin** is not metabolized by CYP450 enzymes in the liver.[11] This characteristic is a key reason for its low potential for metabolic drug-drug interactions.[12] The majority of the drug is excreted unchanged in the feces.[10][11]

## **Troubleshooting Experimental Discrepancies**

Issue: In our in-vitro experiment, we observed a potential interaction with a drug known to be a substrate of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Why might this differ from clinical findings?

Guidance: While some in-vitro studies have suggested that echinocandins as a class may have some inhibitory effects on transporters like P-gp and BCRP, clinical studies with **rezafungin** have not shown clinically significant interactions with substrates of these transporters.[1][13] [14] For instance, a study with digoxin (a P-gp substrate) and rosuvastatin (a BCRP and OATP substrate) did not find clinically meaningful interactions with **rezafungin**.[1][4] Discrepancies between in-vitro and in-vivo findings can arise from differences in drug concentrations, experimental systems, and the complexity of physiological processes in a whole organism. It is



crucial to rely on dedicated clinical DDI studies for assessing the clinical relevance of potential interactions.

## **Quantitative Data Summary**

The following tables summarize the pharmacokinetic data from clinical drug-drug interaction studies between **rezafungin** and key immunosuppressants.

Table 1: Effect of **Rezafungin** on Cyclosporine Pharmacokinetics[5]

Pharmacokinetic Parameter	Cyclosporine Alone (Mean ± SD)	Cyclosporine + Rezafungin (Mean ± SD)	Geometric Mean Ratio (90% CI)
AUC0-t (ng*h/mL)	4956.33 ± 1295.91	4683.80 ± 1265.77	Not explicitly stated, but within no-effect boundary
Cmax (ng/mL)	1023.13 ± 238.08	942.93 ± 214.04	Not explicitly stated, but within no-effect boundary

Table 2: Effect of **Rezafungin** on Mycophenolic Acid Pharmacokinetics[5]

Pharmacokinetic Parameter	Mycophenolate Mofetil Alone	Mycophenolate Mofetil + Rezafungin	Geometric Mean Ratio (90% CI)
AUC0-t	Not explicitly stated	Not explicitly stated	Within no-effect boundary
Cmax	Not explicitly stated	Not explicitly stated	Reduced by ~19%, lower bound of 90% CI below no-effect boundary

Table 3: Effect of **Rezafungin** on Tacrolimus Pharmacokinetics[1][6]



Pharmacokinetic Parameter	Tacrolimus Alone	Tacrolimus + Rezafungin	Geometric Mean Ratio (90% CI)
AUC0-t	Not explicitly stated	Not explicitly stated	Reduced by ~14% (74.47% - lower bound)
Cmax	Not explicitly stated	Not explicitly stated	Within no-effect boundary

## **Experimental Protocols**

Key Experiment: Phase 1, Open-Label, Crossover Drug-Drug Interaction Study

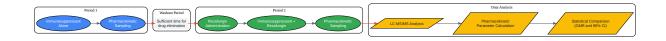
This section outlines the typical methodology used in clinical studies to assess the drug interaction potential of **rezafungin** with immunosuppressants.[1][2][5][6][15]

- 1. Study Design:
- An open-label, two-period, crossover study in healthy adult subjects.[2][15]
- Subjects receive the immunosuppressant alone in one period and the immunosuppressant in combination with **rezafungin** in the other period, with a suitable washout period in between. [5][15]
- 2. Dosing Regimen:
- Rezafungin: A typical intravenous (IV) dosing regimen might be a 400 mg loading dose on day 1, followed by 200 mg once weekly.[5][8]
- Immunosuppressants: Administered as a single oral dose at their standard clinical dosage (e.g., cyclosporine 200 mg, mycophenolate mofetil 500 mg).[5][8]
- 3. Pharmacokinetic Sampling:
- Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).



- Plasma or whole blood (for tacrolimus) is separated and stored frozen until analysis.[4]
- 4. Bioanalytical Method:
- Drug concentrations in plasma or blood are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
- 5. Pharmacokinetic Analysis:
- Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are calculated using noncompartmental analysis.[4]
- Statistical analysis is performed to compare the geometric mean ratios (GMRs) and their 90% confidence intervals (CIs) for the pharmacokinetic parameters of the immunosuppressant when given alone versus with rezafungin.[2] The bioequivalence range is typically set at 80-125%.[2]

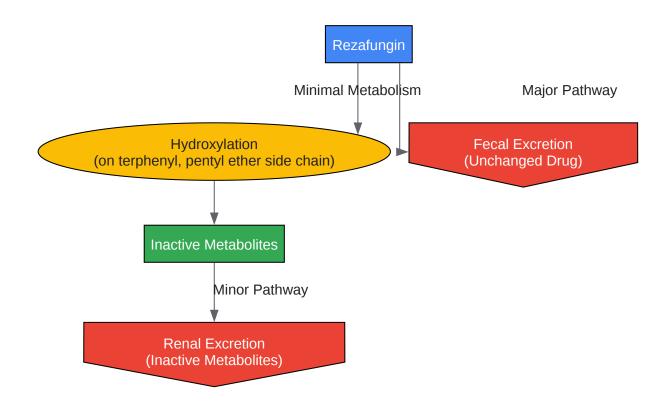
### **Visualizations**



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Caption: Workflow of a typical crossover drug-drug interaction study.





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Caption: Simplified metabolic pathway of **rezafungin**.

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## References

- 1. Absence of Clinically Meaningful Drug-Drug Interactions with Rezafungin: Outcome of Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absence of Clinically Meaningful Drug-Drug Interactions with Rezafungin: Outcome of Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

## Troubleshooting & Optimization





- 3. Rezafungin | Johns Hopkins ABX Guide [hopkinsquides.com]
- 4. contagionlive.com [contagionlive.com]
- 5. cidara.com [cidara.com]
- 6. journals.asm.org [journals.asm.org]
- 7. medscape.com [medscape.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Metabolism, Excretion, and Mass Balance of [14C]-Rezafungin in Animals and Humans -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism, Excretion, and Mass Balance of [14C]-Rezafungin in Animals and Humans -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Rezafungin for Candidemia and Invasive Candidiasis: A Focus on the Pharmaceutical Development, Related Patents, and Prospects [wisdomlib.org]
- 13. Inhibitory Potential of Antifungal Drugs on ATP-Binding Cassette Transporters P-Glycoprotein, MRP1 to MRP5, BCRP, and BSEP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory Potential of Antifungal Drugs on ATP-Binding Cassette Transporters P-Glycoprotein, MRP1 to MRP5, BCRP, and BSEP PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
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